N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide)
Description
N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of ethoxy, phenoxy, fluorobenzamido, and fluorobenzamide groups, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C28H22F2N2O4 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-[3-(4-ethoxyphenoxy)-5-[(3-fluorobenzoyl)amino]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C28H22F2N2O4/c1-2-35-24-9-11-25(12-10-24)36-26-16-22(31-27(33)18-5-3-7-20(29)13-18)15-23(17-26)32-28(34)19-6-4-8-21(30)14-19/h3-17H,2H2,1H3,(H,31,33)(H,32,34) |
InChI Key |
KTVBXEBISBMEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)NC(=O)C3=CC(=CC=C3)F)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-Methoxy-N-methyl 3-borono-4-fluorobenzamide: Similar in structure but with different functional groups.
4-{[2-(2-ethoxyphenoxy)ethyl]amino}-1-[3-(trifluoromethyl)phenyl]-1-butanone hydrochloride: Shares the ethoxyphenoxy group but has different substituents.
Uniqueness
N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE is unique due to its combination of ethoxy, phenoxy, fluorobenzamido, and fluorobenzamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
